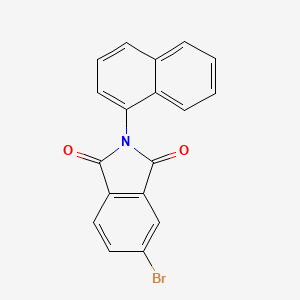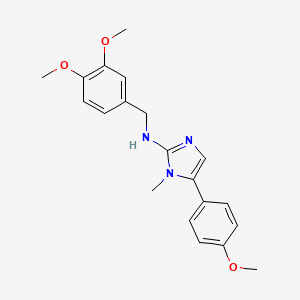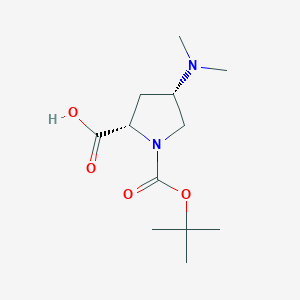![molecular formula C12H25NO4Si B14145102 N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine CAS No. 132123-95-6](/img/structure/B14145102.png)
N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine: is an organic compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a trimethylsilyl group and an ethoxycarbonyl group attached to the L-leucine molecule. This compound is often used in organic synthesis, particularly as a protecting group for amino acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine typically involves the reaction of L-leucine with trimethylsilyl ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: L-leucine is dissolved in an anhydrous solvent such as dichloromethane.
Step 2: Trimethylsilyl ethyl chloroformate is added dropwise to the solution while maintaining a low temperature (0-5°C).
Step 3: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Step 4: The reaction mixture is stirred at room temperature for several hours.
Step 5: The product is isolated by filtration and purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The ethoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield L-leucine and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides, alcohols, and amines are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ethoxycarbonyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products:
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: L-leucine and ethanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process.
Biology: Employed in the study of enzyme mechanisms and protein structure by protecting specific amino acid residues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to protect and release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine involves the protection of the amino group of L-leucine. The trimethylsilyl group provides steric hindrance, preventing the amino group from participating in unwanted reactions. The ethoxycarbonyl group stabilizes the compound and facilitates its removal under specific conditions, allowing for the controlled release of L-leucine.
Comparación Con Compuestos Similares
- N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-alanine
- N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-valine
- N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-isoleucine
Comparison: N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine is unique due to its specific application in protecting the amino group of L-leucine. While similar compounds are used to protect other amino acids, the choice of protecting group depends on the specific requirements of the synthesis process. The trimethylsilyl group provides a balance of steric hindrance and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
132123-95-6 |
|---|---|
Fórmula molecular |
C12H25NO4Si |
Peso molecular |
275.42 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-(2-trimethylsilylethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C12H25NO4Si/c1-9(2)8-10(11(14)15)13-12(16)17-6-7-18(3,4)5/h9-10H,6-8H2,1-5H3,(H,13,16)(H,14,15)/t10-/m0/s1 |
Clave InChI |
MPCIGWWLFKNWCP-JTQLQIEISA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC[Si](C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)OCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)
![3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14145034.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)




![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)

![1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione](/img/structure/B14145087.png)
